molecular formula C28H33N5O B4639605 (1-BENZYL-2,3-DIMETHYL-1H-INDOL-5-YL){4-[(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]PIPERAZINO}METHANONE

(1-BENZYL-2,3-DIMETHYL-1H-INDOL-5-YL){4-[(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]PIPERAZINO}METHANONE

Cat. No.: B4639605
M. Wt: 455.6 g/mol
InChI Key: SNNWOJMQIVRRDQ-UHFFFAOYSA-N
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Description

The compound (1-BENZYL-2,3-DIMETHYL-1H-INDOL-5-YL){4-[(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]PIPERAZINO}METHANONE is a complex organic molecule that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features an indole core, a pyrazole moiety, and a piperazine ring, making it a unique and multifunctional molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common synthetic route involves the Fischer indole synthesis, which is a well-known method for constructing indole rings . The reaction conditions often include the use of aryl hydrazines and ketones under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and improved yields. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can enhance the sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

(1-BENZYL-2,3-DIMETHYL-1H-INDOL-5-YL){4-[(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]PIPERAZINO}METHANONE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted indole derivatives, alcohols, and indole-2,3-dione derivatives .

Scientific Research Applications

Chemistry

In chemistry, (1-BENZYL-2,3-DIMETHYL-1H-INDOL-5-YL){4-[(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]PIPERAZINO}METHANONE is used as a building block for the synthesis of more complex molecules.

Biology and Medicine

In biology and medicine, this compound has shown promise as a potential therapeutic agent. Indole derivatives are known for their antiviral, anticancer, and anti-inflammatory activities . The presence of the pyrazole moiety further enhances its biological activity, making it a valuable compound for drug discovery and development .

Industry

In the industrial sector, this compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (1-BENZYL-2,3-DIMETHYL-1H-INDOL-5-YL){4-[(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]PIPERAZINO}METHANONE apart is its multifunctional structure, combining the properties of indole, pyrazole, and piperazine. This unique combination enhances its biological activity and makes it a valuable compound for various scientific and industrial applications .

Properties

IUPAC Name

(1-benzyl-2,3-dimethylindol-5-yl)-[4-[(1,3-dimethylpyrazol-4-yl)methyl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H33N5O/c1-20-22(3)33(17-23-8-6-5-7-9-23)27-11-10-24(16-26(20)27)28(34)32-14-12-31(13-15-32)19-25-18-30(4)29-21(25)2/h5-11,16,18H,12-15,17,19H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNNWOJMQIVRRDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(C2=C1C=C(C=C2)C(=O)N3CCN(CC3)CC4=CN(N=C4C)C)CC5=CC=CC=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H33N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1-BENZYL-2,3-DIMETHYL-1H-INDOL-5-YL){4-[(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]PIPERAZINO}METHANONE
Reactant of Route 2
Reactant of Route 2
(1-BENZYL-2,3-DIMETHYL-1H-INDOL-5-YL){4-[(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]PIPERAZINO}METHANONE
Reactant of Route 3
Reactant of Route 3
(1-BENZYL-2,3-DIMETHYL-1H-INDOL-5-YL){4-[(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]PIPERAZINO}METHANONE
Reactant of Route 4
Reactant of Route 4
(1-BENZYL-2,3-DIMETHYL-1H-INDOL-5-YL){4-[(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]PIPERAZINO}METHANONE
Reactant of Route 5
Reactant of Route 5
(1-BENZYL-2,3-DIMETHYL-1H-INDOL-5-YL){4-[(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]PIPERAZINO}METHANONE
Reactant of Route 6
Reactant of Route 6
(1-BENZYL-2,3-DIMETHYL-1H-INDOL-5-YL){4-[(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]PIPERAZINO}METHANONE

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